molecular formula C12H12N4 B12565900 1-methyl-2-(1-methyl-1H-imidazol-2-yl)-1H-benzimidazole CAS No. 188799-42-0

1-methyl-2-(1-methyl-1H-imidazol-2-yl)-1H-benzimidazole

Cat. No.: B12565900
CAS No.: 188799-42-0
M. Wt: 212.25 g/mol
InChI Key: HPWIIEIRJWFRTO-UHFFFAOYSA-N
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Description

1-methyl-2-(1-methyl-1H-imidazol-2-yl)-1H-benzimidazole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a benzimidazole core with a methyl group at the 1-position and an imidazole ring fused at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-(1-methyl-1H-imidazol-2-yl)-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with 1-methyl-1H-imidazole-2-carbaldehyde in the presence of a suitable acid catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(1-methyl-1H-imidazol-2-yl)-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives .

Scientific Research Applications

1-methyl-2-(1-methyl-1H-imidazol-2-yl)-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-2-(1-methyl-1H-imidazol-2-yl)-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-2-(1-methyl-1H-imidazol-2-yl)-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual imidazole and benzimidazole rings make it a versatile compound for various applications in research and industry .

Properties

CAS No.

188799-42-0

Molecular Formula

C12H12N4

Molecular Weight

212.25 g/mol

IUPAC Name

1-methyl-2-(1-methylimidazol-2-yl)benzimidazole

InChI

InChI=1S/C12H12N4/c1-15-8-7-13-11(15)12-14-9-5-3-4-6-10(9)16(12)2/h3-8H,1-2H3

InChI Key

HPWIIEIRJWFRTO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2=NC3=CC=CC=C3N2C

Origin of Product

United States

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